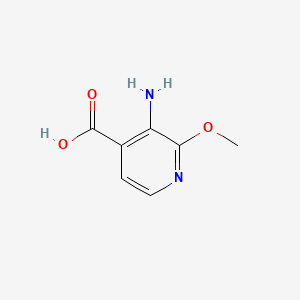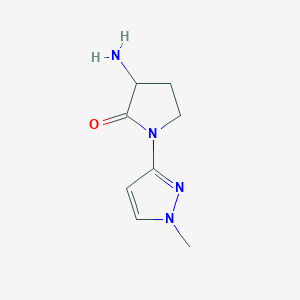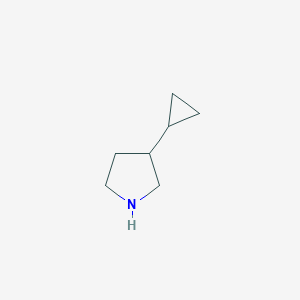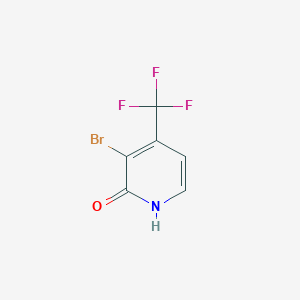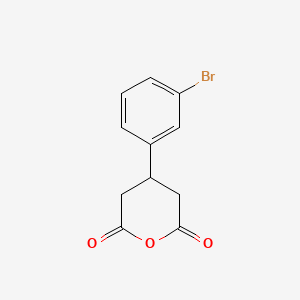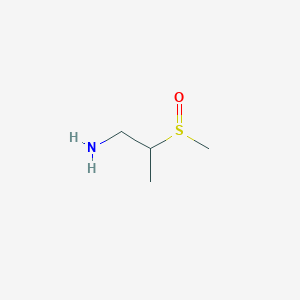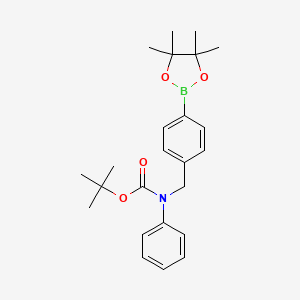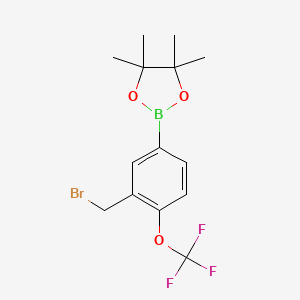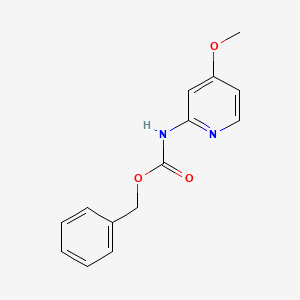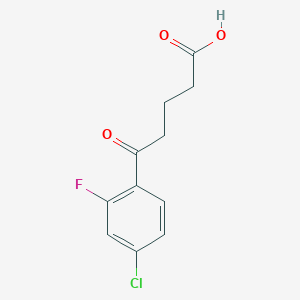
5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of phenylboronic acid, which is often used in organic synthesis and medicinal chemistry. Phenylboronic acids are commonly used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-Chloro-2-fluorophenylboronic acid, includes a phenyl ring with chlorine and fluorine substituents, and a boronic acid group .Chemical Reactions Analysis
Phenylboronic acids are known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Based on a similar compound, 4-Chloro-2-fluorophenylboronic acid, we can expect that it would be a solid at room temperature, and it should be stored in a well-ventilated place .Scientific Research Applications
Synthesis and Chemical Applications
- 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid, while not directly studied, has close structural analogues that have been utilized in various synthesis and chemical applications. For instance, compounds with similar structures have been used as intermediates in the synthesis of biologically active anticancer drugs. A study demonstrated the synthesis of a related compound involving chlorination and hydrolysis, showing its potential in drug development (Zhang et al., 2019).
Biological Activity and Medicinal Chemistry
- Derivatives of related compounds have been synthesized and evaluated for their anti-convulsant and anti-inflammatory activities. Some of these derivatives exhibited significant biological activities, underlining the potential of such compounds in medicinal chemistry (Bhat et al., 2016).
Photodegradation Studies
- Photodegradation studies of similar compounds have been conducted, providing insights into the stability and behavior of such chemicals under light exposure. This is crucial for understanding the storage and handling requirements of these compounds in a research setting (Wu et al., 2007).
Impurity Analysis in Chemical Synthesis
- The analysis of impurities in related chemicals is critical, especially when these compounds are used as intermediates in pharmaceutical synthesis. Studies have developed methods for determining the impurity profile of such compounds, ensuring the quality of the final pharmaceutical products (Tang et al., 2010).
Potential in Antibacterial Applications
- Research has shown that compounds with similar structures have potential as antimicrobial agents. Studies indicate that these compounds have shown effectiveness against various bacterial and fungal strains, suggesting their use in developing new antibacterial therapies (Karthikeyan et al., 2008).
Safety And Hazards
properties
IUPAC Name |
5-(4-chloro-2-fluorophenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHWHYSJITXKRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256443 |
Source


|
| Record name | 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid | |
CAS RN |
951889-56-8 |
Source


|
| Record name | 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

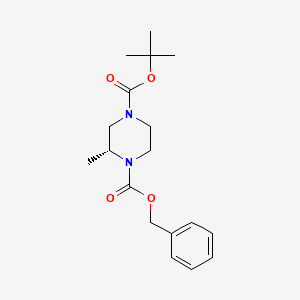
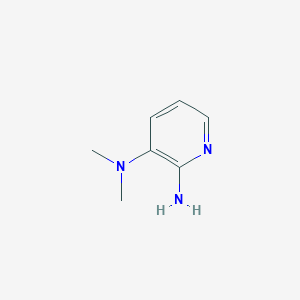
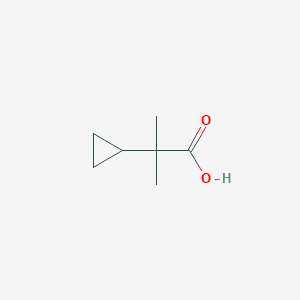
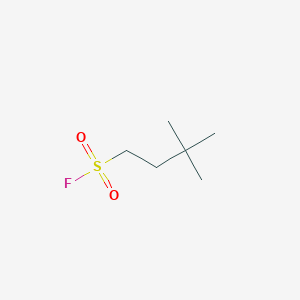
![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)
